molecular formula C24H27N3O5 B11514835 2-{[5-(3-Nitrophenyl)furan-2-yl]methylidene}-1,3-di(piperidin-1-yl)propane-1,3-dione

2-{[5-(3-Nitrophenyl)furan-2-yl]methylidene}-1,3-di(piperidin-1-yl)propane-1,3-dione

Cat. No.: B11514835
M. Wt: 437.5 g/mol
InChI Key: GYEDUYZWFYFROD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[5-(3-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-1,3-BIS(PIPERIDIN-1-YL)PROPANE-1,3-DIONE is a complex organic compound that belongs to the class of furan derivatives. Furan derivatives are known for their wide range of biological and pharmacological activities, making them significant in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(3-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-1,3-BIS(PIPERIDIN-1-YL)PROPANE-1,3-DIONE typically involves the condensation of 5-(3-nitrophenyl)furan-2-carbaldehyde with 1,3-bis(piperidin-1-yl)propane-1,3-dione under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like ethanol or methanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-{[5-(3-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-1,3-BIS(PIPERIDIN-1-YL)PROPANE-1,3-DIONE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, acids, and bases.

Major Products Formed

Scientific Research Applications

2-{[5-(3-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-1,3-BIS(PIPERIDIN-1-YL)PROPANE-1,3-DIONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[5-(3-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-1,3-BIS(PIPERIDIN-1-YL)PROPANE-1,3-DIONE involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with bacterial enzymes, leading to the inhibition of bacterial growth. The furan ring can also interact with cellular components, disrupting normal cellular functions .

Comparison with Similar Compounds

Similar Compounds

  • 5-[[5-(2-nitrophenyl)furan-2-yl]methylidene]-1,3-diphenyl-2-sulfanylidene-1,3-diazinane-4,6-dione
  • 2-(5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-ylimino)thiazolidin-4-one derivatives

Uniqueness

2-{[5-(3-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-1,3-BIS(PIPERIDIN-1-YL)PROPANE-1,3-DIONE is unique due to its specific structural features, such as the presence of both a furan ring and a nitro group, which contribute to its distinct chemical reactivity and biological activity .

Properties

Molecular Formula

C24H27N3O5

Molecular Weight

437.5 g/mol

IUPAC Name

2-[[5-(3-nitrophenyl)furan-2-yl]methylidene]-1,3-di(piperidin-1-yl)propane-1,3-dione

InChI

InChI=1S/C24H27N3O5/c28-23(25-12-3-1-4-13-25)21(24(29)26-14-5-2-6-15-26)17-20-10-11-22(32-20)18-8-7-9-19(16-18)27(30)31/h7-11,16-17H,1-6,12-15H2

InChI Key

GYEDUYZWFYFROD-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C(=O)C(=CC2=CC=C(O2)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)N4CCCCC4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.